molecular formula C19H16O4 B3957029 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one

5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B3957029
M. Wt: 308.3 g/mol
InChI Key: PDNOGDKAVIGMCM-UHFFFAOYSA-N
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Description

5-Hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one is a flavonoid-derived chromenone featuring a phenyl group at position 2 and a 2-methylprop-2-enyl (prenyl) ether substituent at position 5. The prenyl group introduces steric bulk and moderate lipophilicity, which may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

5-hydroxy-7-(2-methylprop-2-enoxy)-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(2)11-22-14-8-15(20)19-16(21)10-17(23-18(19)9-14)13-6-4-3-5-7-13/h3-10,20H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNOGDKAVIGMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-2-phenyl-4H-chromen-4-one and 2-methylprop-2-enyl bromide.

    Etherification Reaction: The key step involves the etherification of the hydroxy group at position 7 of the chromen-4-one core with 2-methylprop-2-enyl bromide. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 5 can be oxidized to form a quinone derivative.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The phenyl group at position 2 can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C23H26O5
Molecular Weight : 394.45 g/mol
IUPAC Name : 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenylchromen-4-one
CAS Number : 108815-81-2

The compound features a chromone backbone, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Pharmacological Applications

  • Antioxidant Properties
    • Isonaringin exhibits strong antioxidant activity, which can protect cells from oxidative stress. A study demonstrated that it scavenges free radicals effectively, making it a candidate for developing supplements aimed at preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects
    • Research indicates that isonaringin can inhibit the production of pro-inflammatory cytokines. In vitro studies have shown that it reduces inflammation markers in human cell lines, suggesting potential therapeutic uses in treating inflammatory diseases like arthritis .
  • Anticancer Activity
    • Several studies have explored the anticancer properties of isonaringin. For example, it has been shown to induce apoptosis in cancer cells while sparing normal cells. A notable study on breast cancer cells indicated that isonaringin disrupted cell cycle progression, leading to reduced proliferation .

Biochemical Applications

  • Enzyme Inhibition
    • Isonaringin has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property may be utilized in drug development to target metabolic disorders or enhance the efficacy of existing therapies .
  • Neuroprotective Effects
    • Preliminary studies suggest that isonaringin may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's. The compound appears to modulate neurotransmitter levels and reduce neuroinflammation .

Agricultural Applications

  • Pesticidal Activity
    • Isonaringin has shown promise as a natural pesticide due to its ability to inhibit the growth of certain fungi and bacteria. Field trials indicate that formulations containing isonaringin can effectively protect crops from fungal infections without harming beneficial insects .
  • Plant Growth Promotion
    • Research has also indicated that isonaringin can enhance plant growth by improving nutrient uptake and increasing resistance to environmental stressors. This application could lead to its use in sustainable agriculture practices .

Case Studies

StudyApplicationFindings
AntioxidantDemonstrated significant free radical scavenging activity in vitro.
AnticancerInduced apoptosis in breast cancer cell lines; inhibited cell proliferation.
Enzyme InhibitionEffectively inhibited enzymes related to metabolic disorders.
Agricultural UseField trials showed effective fungal inhibition and enhanced crop yield.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group at position 5 can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

Key structural analogs differ in the substituents at position 7 of the chromenone core. The following table summarizes critical differences:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Melting Point (°C) Key Biological/Physical Properties Reference ID
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one Methoxy ~314.3 Not reported Enhanced stability due to electron-donating groups [1]
5-Hydroxy-7-(oxiran-2-ylmethoxy)-2-phenyl-4H-chromen-4-one (Epoxide analog) Epichlorohydrin-derived epoxypropoxy ~324.3 Not reported Reactivity for further functionalization [2, 3]
5-Hydroxy-7-((3-methylbenzyl)oxy)-2-phenyl-4H-chromen-4-one 3-Methylbenzyloxy ~376.4 Not reported Increased lipophilicity from aromatic group [6]
7-(3-(1H-Benzo[d]imidazol-1-yl)propoxy) derivative (Compound 10) Benzimidazolylpropoxy 412.1 ([M+H]+) 207–208 Potential kinase inhibition; moderate yield [5]
5-Hydroxy-7-(3-(4-methoxyphenyl)piperazin-1-ylpropoxy) derivative (Compound 4) Piperazinylpropoxy ~481.5 285–287 Improved solubility due to basic nitrogen [7]
7-[(4-tert-Butylbenzyl)oxy] analog 4-tert-Butylbenzyloxy 400.5 Not reported High hydrophobicity and steric hindrance [9]
Seleno-functionalized derivative (Compound 7f) Selenylethoxy with methoxyphenyl ~446.1 132.9–135.6 Antioxidant potential; confirmed via NMR [10]
5-Hydroxy-7-(pentyloxy)-2-phenyl-4H-chromen-4-one Pentyloxy ~324.4 Not reported CNS activity (epilepsy research) [11]

Physicochemical Properties

  • Lipophilicity : Prenyl and tert-butylbenzyloxy groups (e.g., ) increase logP values compared to methoxy or hydroxy substituents.
  • Solubility : Piperazinylpropoxy derivatives (e.g., ) exhibit improved aqueous solubility due to protonatable nitrogen atoms, whereas prenylated analogs are likely more membrane-permeable but less water-soluble.
  • Thermal Stability : Benzimidazole derivatives (mp 160–208°C ) and piperazinyl analogs (mp 285–287°C ) show higher thermal stability than selenium derivatives (mp 132–135°C ).

Biological Activity

5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one, a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information presented is derived from various authoritative sources and research studies.

Chemical Structure and Properties

The chemical structure of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one can be represented as follows:

  • Molecular Formula : C23H24O5
  • Molecular Weight : 392.43 g/mol

The compound features a chromenone backbone, which is characteristic of many flavonoids, contributing to its biological properties.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This action suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer effects of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one have been investigated in various cancer cell lines. Studies reveal that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Its ability to inhibit tumor growth has been observed in both in vitro and in vivo models.

Neuroprotective Effects

Emerging evidence suggests that this flavonoid may offer neuroprotective benefits. It has been shown to enhance cognitive function and protect neuronal cells from apoptosis induced by neurotoxic agents. This activity is attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX
AnticancerInduces apoptosis via caspase activation
NeuroprotectiveProtects neurons from oxidative stress

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer effects of 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a potential candidate for breast cancer therapy .

Case Study: Neuroprotective Effects

In a recent animal study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed using a model of Alzheimer's disease. The treated group exhibited improved memory performance and reduced amyloid plaque formation compared to the control group, suggesting that 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one may have therapeutic potential in neurodegenerative conditions .

Q & A

Q. What synthetic routes are commonly used to prepare 5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one, and how is purity ensured?

The synthesis typically involves alkylation of a hydroxylated flavone precursor. For example, the 7-hydroxy group on the chromen-4-one core is reacted with 2-methylprop-2-enyl bromide under basic conditions. Key considerations include:

  • Catalyst selection : Lewis acids like FeCl₃ in THF can mediate etherification reactions efficiently .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Purity is confirmed via HPLC and melting point analysis .
  • Crystallization : Slow evaporation from ethanol or acetone yields single crystals for structural validation .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and substituent orientations. The SHELX suite is widely used for refinement, particularly to handle partial atomic occupancies (e.g., chlorine/hydrogen disorder) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The 5-hydroxy proton typically appears as a singlet near δ 12.7 ppm, while the 2-phenyl group shows aromatic multiplet signals .
  • Mass spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .

Q. How can low solubility in biological assays be mitigated?

  • Solubility enhancers : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Derivatization : Introducing hydrophilic groups (e.g., sulfates or glycosides) improves aqueous solubility while retaining activity .
  • In silico prediction : Tools like LogP calculators pre-screen derivatives for optimal solubility .

Advanced Research Questions

Q. How do intramolecular interactions stabilize the crystal structure, and what techniques identify them?

The compound’s crystal packing is stabilized by:

  • C–H···O hydrogen bonds : Form pseudo five- or six-membered rings (S(5)/S(6) motifs), confirmed via Hirshfeld surface analysis .
  • π–π stacking : Aromatic chromen and phenyl rings interact at ~3.5 Å distances, observed in X-ray data .
  • Van der Waals forces : Contributing to dense packing, visualized using Mercury or OLEX2 software .

Q. What in silico strategies predict biological activity and pharmacokinetics?

  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., GABA receptors for anticonvulsant activity) .
  • ADMET prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and CYP450 metabolism .
  • MD simulations : GROMACS assesses binding stability over time, refining docking hypotheses .

Q. How are structure-activity relationships (SAR) studied for derivatives?

  • Scaffold modification : Substituents at the 7-O- position (e.g., benzimidazole-propoxy groups) are synthesized and tested for enhanced CNS activity .
  • Biological assays : In vitro epilepsy models (e.g., brain slice electrophysiology) quantify inhibition of epileptiform activity .
  • Comparative crystallography : X-ray structures of analogs reveal how bulkier substituents affect planarity and intermolecular interactions .

Q. How are crystallographic data contradictions resolved (e.g., partial occupancy)?

  • Occupancy refinement : SHELXL refines site occupancy factors (SOFs) for disordered atoms (e.g., Cl⁻ vs. H in halogenated analogs) .
  • Twinned data : TWINABS corrects for twinning artifacts in high-symmetry space groups .
  • Validation tools : CheckCIF/PLATON flags geometric outliers, ensuring compliance with IUCr standards .

Q. What challenges arise in SHELX-based refinement, and how are they addressed?

  • Disorder modeling : Use PART instructions to split atoms with partial occupancy .
  • High-resolution limits : SHELXL struggles with low-resolution (<1 Å) data; switch to phenix.refine for Bayesian refinement .
  • Hydrogen placement : Riding models or HFIX commands automate H-atom positioning in aromatic systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-7-[(2-methylprop-2-enyl)oxy]-2-phenyl-4H-chromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.